(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide
Description
(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide is a structurally complex acrylamide derivative featuring a benzothiazole core substituted with a pyrrolidine sulfonyl group at position 6 and an (E)-configured acrylamide side chain terminating in a furan-2-yl moiety. The compound’s E-geometry at both double bonds (C2 and C2') ensures a planar conformation, which may enhance intermolecular interactions such as π-π stacking or hydrogen bonding in biological systems.
Synthetically, analogous benzothiazolium salts and acrylamide derivatives are typically prepared via condensation reactions between substituted benzothiazole aldehydes and acrylamide precursors, as evidenced by methodologies in related compounds .
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H17N3O4S2/c22-17(8-5-13-4-3-11-25-13)20-18-19-15-7-6-14(12-16(15)26-18)27(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,19,20,22)/b8-5+ |
InChI Key |
UTOAZRVOSAZEGE-VMPITWQZSA-N |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrolidine sulfonyl group and the furan ring. Key steps include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole core using pyrrolidine sulfonyl chloride under basic conditions.
Attachment of Furan Ring: The final step is the coupling of the furan ring to the benzothiazole core through a condensation reaction with an appropriate furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzothiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Case Study:
A study conducted on a series of benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal properties. For example, a derivative similar to the target compound showed effectiveness against Staphylococcus aureus and Candida albicans .
Case Study:
In a study assessing the antimicrobial activity of various sulfonamide derivatives, one derivative demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
The sulfonamide group in the compound is known to interact with various enzymes, particularly carbonic anhydrases. These enzymes are crucial for maintaining acid-base balance in biological systems. Inhibitors of carbonic anhydrases have therapeutic implications in treating conditions such as glaucoma and epilepsy.
Case Study:
Research has shown that certain benzothiazole-sulfonamide hybrids can effectively inhibit carbonic anhydrase activity, leading to reduced intraocular pressure in animal models .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects against neurodegenerative diseases like Alzheimer’s. The ability of these compounds to inhibit amyloid-beta aggregation is particularly noteworthy.
Case Study:
A series of studies have indicated that benzothiazole derivatives can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathology. This suggests a potential application in developing therapeutic agents for neurodegenerative disorders .
Material Science Applications
The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be utilized in developing sensors or catalysts.
Case Study:
Research into metal complexes formed with benzothiazole derivatives has shown promising results in catalyzing organic reactions, highlighting their potential use in green chemistry applications .
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Acrylamide Derivatives
*Calculated based on molecular formulas.
Key Differences and Implications
The bulkier pyrrolidine may also influence steric interactions in biological targets. In contrast, the fluoro substituent in reduces molecular weight and may improve membrane permeability but lacks the hydrogen-bonding capability of sulfonamides.
Acrylamide Side Chains: The furan-2-yl group (target compound and ) provides an oxygen-rich aromatic system, favoring interactions with polar residues in enzymes or receptors.
Spectral and Synthetic Considerations :
- NMR spectra for benzothiazole derivatives consistently show aromatic proton signals at δ 7.5–8.2 ppm, with substituent-specific shifts (e.g., δ 3.4 ppm for pyrrolidine CH2 ).
- Synthetic routes for such compounds rely on condensation reactions, with purity confirmed via mixed melting points and IR spectra .
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity comparisons rely on molecular descriptors such as functional groups, topology, and electronic properties. The target compound shares a benzothiazole-acrylamide scaffold with analogs but diverges in sulfonamide and heterocyclic substituents. Computational tools (e.g., Tanimoto coefficient) could quantify these differences, with the pyrrolidine sulfonyl group likely contributing to unique pharmacophoric features.
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide, a novel small molecule, has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a benzothiazole moiety, and a pyrrolidine sulfonamide. Its chemical formula is , with a molecular weight of approximately 357.43 g/mol. The specific arrangement of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of benzothiazole and furan compounds often possess significant anticancer activity. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating promising results in reducing tumor growth in vitro.
- Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial properties against both bacterial and fungal strains. This compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : The presence of the pyrrolidine sulfonamide suggests potential anti-inflammatory activity, as sulfonamides are known to modulate inflammatory pathways.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the same structural class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
